![molecular formula C17H20 B1611279 4-(2-Methylbutyl)-1,1'-biphenyl CAS No. 62614-28-2](/img/structure/B1611279.png)
4-(2-Methylbutyl)-1,1'-biphenyl
Overview
Description
Chemical Reactions Analysis
There’s a study on the high-temperature reactions of four butyl radical isomers, which might be relevant as it discusses the reactions of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methylbutyl)-1,1’-biphenyl” would depend on its exact molecular structure. Some related compounds, such as “2-Methylbutyl acetate”, have properties like a boiling point of 138°C and a density of 0.876 g/mL at 25°C .Scientific Research Applications
Synthesis and Mesomorphic Properties
- Synthesis and Properties : A compound closely related to 4-(2-Methylbutyl)-1,1'-biphenyl was synthesized via a multi-step process, achieving high purity and yield. This synthesis process could be relevant for producing compounds with similar structures for various applications (YU Qian-qia, 2013).
- Mesomorphic Behavior : The mesomorphic properties of related compounds have been investigated, which can offer insights into the liquid crystal behavior and potential applications in display technologies or other fields where liquid crystalline materials are used (D. Catalano et al., 2006).
Process Intensification and Pharmaceutical Applications
- Process Intensification using Microreactors : Research has shown that microreactors can intensify the process of synthesizing derivatives of similar biphenyl compounds, enhancing yield and efficiency, which is crucial in pharmaceutical and industrial applications (Yadagiri Maralla et al., 2017).
- Role in Novel Drug Synthesis : Biphenyl structures, akin to 4-(2-Methylbutyl)-1,1'-biphenyl, have been used in the synthesis of novel drugs, particularly in the Sartan family, demonstrating the compound's potential in pharmaceutical research (Guo-xi Wang et al., 2008).
Molecular and Material Science Applications
- Electrochemical and Molecular Structures Studies : Research on biphenyl derivatives has provided insights into their electrochemical responses and molecular structures, which are valuable in material science and electronic applications (P. Low et al., 2004).
- Liquid Crystal Studies : Studies on the thermodynamic properties of chiral liquid crystalline materials related to 4-(2-Methylbutyl)-1,1'-biphenyl offer insights into their phase behavior and potential applications in liquid crystal displays and other technologies (Hal Suzuki et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methylbutyl)-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20/c1-3-14(2)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVHGHFGYMRTAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546690 | |
Record name | 4-(2-Methylbutyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylbutyl)-1,1'-biphenyl | |
CAS RN |
62614-28-2 | |
Record name | 4-(2-Methylbutyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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